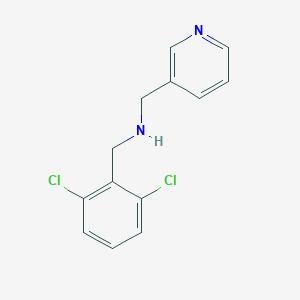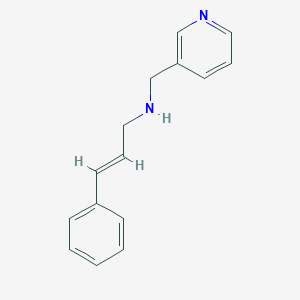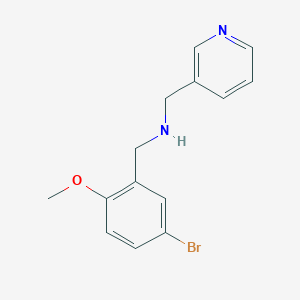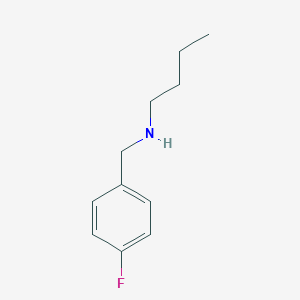![molecular formula C12H15N3 B499243 N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-(2-pyridinylmethyl)amine](/img/structure/B499243.png)
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-(2-pyridinylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-methyl-1H-pyrrol-2-yl)methylamine is a chemical compound that features a pyrrole ring and a pyridine ring connected through a methylamine bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrrol-2-yl)methylamine typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with 2-pyridinemethanamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1-methyl-1H-pyrrol-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole and pyridine rings.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(1-methyl-1H-pyrrol-2-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1-methyl-1H-pyrrol-2-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyrrole-pyridine structure and are known for their biological activity.
Indole derivatives: Indole compounds also feature a fused ring system and exhibit diverse biological activities.
Uniqueness
(1-methyl-1H-pyrrol-2-yl)methylamine is unique due to its specific combination of a pyrrole and pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H15N3 |
|---|---|
Peso molecular |
201.27g/mol |
Nombre IUPAC |
N-[(1-methylpyrrol-2-yl)methyl]-1-pyridin-2-ylmethanamine |
InChI |
InChI=1S/C12H15N3/c1-15-8-4-6-12(15)10-13-9-11-5-2-3-7-14-11/h2-8,13H,9-10H2,1H3 |
Clave InChI |
NTKYEWUCKQBMSD-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C1CNCC2=CC=CC=N2 |
SMILES canónico |
CN1C=CC=C1CNCC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(benzyloxy)-3-methoxybenzyl]-1H-tetrazol-5-amine](/img/structure/B499160.png)
![N-{3-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B499164.png)
![2-(2-bromo-6-ethoxy-4-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)amino]methyl}phenoxy)acetamide](/img/structure/B499165.png)
![4-[(1,3-benzodioxol-5-ylmethyl)amino]-5-methyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B499166.png)
![2-(4-{[(3,5-Dimethyl-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B499167.png)
![4-[(4-Bromobenzyl)amino]phenol](/img/structure/B499168.png)


![1-[4-(benzyloxy)-3-ethoxyphenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B499171.png)

![1-{5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B499174.png)


![N-[2-(benzyloxy)-3-ethoxybenzyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B499181.png)
